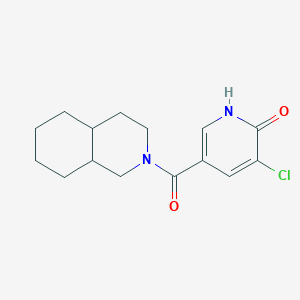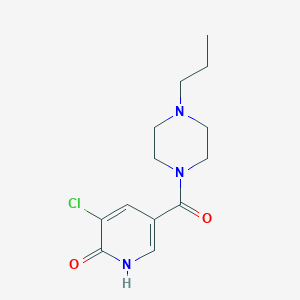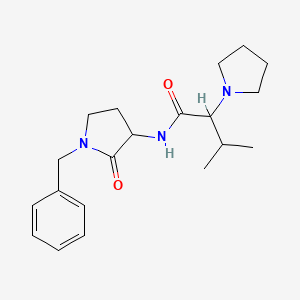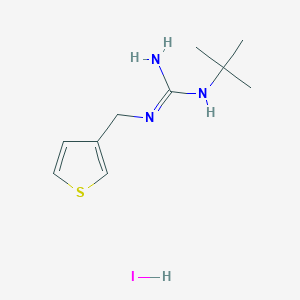![molecular formula C16H19N5OS B7554162 N-[1-[4-(2-methoxyethylsulfanyl)phenyl]ethyl]-7H-purin-6-amine](/img/structure/B7554162.png)
N-[1-[4-(2-methoxyethylsulfanyl)phenyl]ethyl]-7H-purin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-[4-(2-methoxyethylsulfanyl)phenyl]ethyl]-7H-purin-6-amine, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. This receptor is found in various tissues, including the central nervous system, platelets, and smooth muscle cells. P2Y1 receptor activation is involved in several physiological processes, such as platelet aggregation, vasoconstriction, and neurotransmitter release. Therefore, MRS2500 is a valuable tool for investigating the role of P2Y1 receptors in these processes.
作用機序
N-[1-[4-(2-methoxyethylsulfanyl)phenyl]ethyl]-7H-purin-6-amine acts as a competitive antagonist of the P2Y1 receptor, binding to the receptor and blocking the binding of the endogenous ligand, ADP. This prevents the activation of the receptor and the downstream signaling pathways involved in platelet aggregation, vasoconstriction, and neurotransmitter release.
Biochemical and physiological effects:
This compound has several biochemical and physiological effects, which are related to the inhibition of P2Y1 receptor activation. For example, this compound inhibits ADP-induced platelet aggregation, reduces vasoconstriction in isolated blood vessels, and decreases neurotransmitter release in the central nervous system. These effects suggest that P2Y1 receptor activation is involved in these processes and that this compound can be used to investigate them further.
実験室実験の利点と制限
One advantage of using N-[1-[4-(2-methoxyethylsulfanyl)phenyl]ethyl]-7H-purin-6-amine in lab experiments is its high selectivity for the P2Y1 receptor, which allows for specific investigation of this receptor's role in different physiological processes. Additionally, this compound is a potent antagonist, with a low IC50 value, which makes it an effective tool for inhibiting P2Y1 receptor activation. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it challenging to prepare solutions for experiments.
将来の方向性
There are several future directions for the use of N-[1-[4-(2-methoxyethylsulfanyl)phenyl]ethyl]-7H-purin-6-amine in scientific research. For example, this compound can be used to investigate the role of P2Y1 receptors in other physiological processes, such as inflammation, pain, and cancer. Additionally, this compound can be used in combination with other drugs to investigate potential synergistic effects in the inhibition of P2Y1 receptor activation. Furthermore, this compound can be modified to improve its solubility and pharmacokinetic properties, which can enhance its efficacy and suitability for clinical use.
合成法
N-[1-[4-(2-methoxyethylsulfanyl)phenyl]ethyl]-7H-purin-6-amine can be synthesized by several methods, including the reaction of 2-methoxyethylthiol with 4-bromoethylphenylamine, followed by the reaction with 6-chloropurine. Another method involves the reaction of 4-bromoethylphenylamine with 6-chloropurine, followed by the reaction with 2-methoxyethylthiol. Both methods result in the formation of this compound as a white solid.
科学的研究の応用
N-[1-[4-(2-methoxyethylsulfanyl)phenyl]ethyl]-7H-purin-6-amine has been used in various scientific studies to investigate the role of P2Y1 receptors in different physiological processes. For example, this compound has been shown to inhibit platelet aggregation induced by ADP, a P2Y1 receptor agonist. This suggests that P2Y1 receptor activation is involved in platelet aggregation and that this compound can be used to investigate this process further.
特性
IUPAC Name |
N-[1-[4-(2-methoxyethylsulfanyl)phenyl]ethyl]-7H-purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5OS/c1-11(12-3-5-13(6-4-12)23-8-7-22-2)21-16-14-15(18-9-17-14)19-10-20-16/h3-6,9-11H,7-8H2,1-2H3,(H2,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBIVKXOZVVONT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)SCCOC)NC2=NC=NC3=C2NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[(dimethylamino)methyl]piperidin-1-yl]-(1H-indol-6-yl)methanone](/img/structure/B7554090.png)

![6-Tert-butyl-2-(1,4-thiazepan-4-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B7554096.png)


![1-[[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]methyl]piperidine-4-carboxamide](/img/structure/B7554103.png)

![(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)-(2-phenylmorpholin-4-yl)methanone](/img/structure/B7554124.png)
![Imidazo[1,2-a]pyridin-2-yl-[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone](/img/structure/B7554131.png)
![[4-[2-(4-methylphenyl)ethyl]piperidin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B7554133.png)
![1-(1,3-benzodioxol-4-yl)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B7554147.png)


![3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B7554171.png)